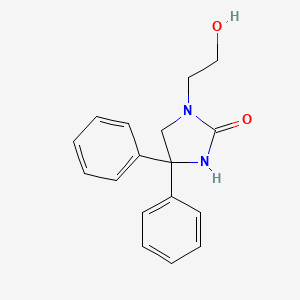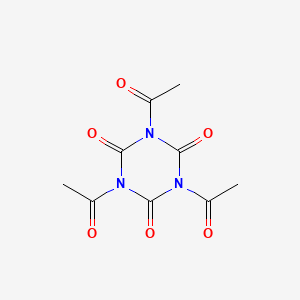
Phosphoric acid, mono(4-cyanophenyl) monomethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, mono(4-cyanophenyl) monomethyl ester is an organic compound that belongs to the class of phosphate esters. These compounds are characterized by the presence of a phosphoric acid moiety esterified with an alcohol. Phosphate esters are significant in various biochemical processes and industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, mono(4-cyanophenyl) monomethyl ester can be synthesized through the esterification of phosphoric acid with 4-cyanophenol and methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid esters often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, mono(4-cyanophenyl) monomethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield phosphoric acid and the corresponding alcohol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphoric acid, substituted esters, and oxidized derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphoric acid, mono(4-cyanophenyl) monomethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Plays a role in biochemical studies involving phosphate esters and their interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphoric acid, mono(4-cyanophenyl) monomethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active phosphoric acid moiety, which can then participate in further biochemical processes.
Comparaison Avec Des Composés Similaires
Phosphoric acid, mono(4-cyanophenyl) monomethyl ester can be compared with other similar compounds, such as:
- Phosphoric acid, mono(4-nitrophenyl) monomethyl ester
- Phosphoric acid, mono(4-methoxyphenyl) monomethyl ester
- Phosphoric acid, mono(4-chlorophenyl) monomethyl ester
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their chemical reactivity and applications. The presence of the cyano group in this compound imparts unique electronic properties, making it distinct from its analogs.
Propriétés
Numéro CAS |
31328-16-2 |
|---|---|
Formule moléculaire |
C8H8NO4P |
Poids moléculaire |
213.13 g/mol |
Nom IUPAC |
(4-cyanophenyl) methyl hydrogen phosphate |
InChI |
InChI=1S/C8H8NO4P/c1-12-14(10,11)13-8-4-2-7(6-9)3-5-8/h2-5H,1H3,(H,10,11) |
Clé InChI |
BQHATANCQFIKKJ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(O)OC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


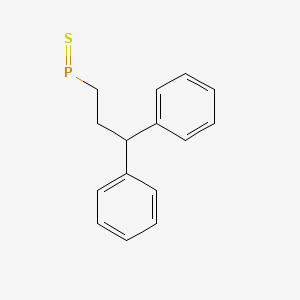
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)
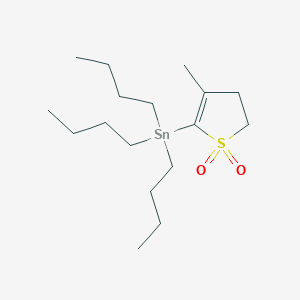


![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
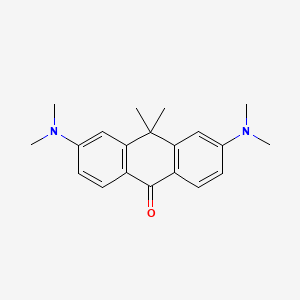
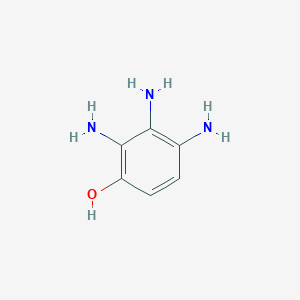
![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
